2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
The compound 2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide features a benzamide backbone substituted at the 2-position with chlorine and at the 4-position with a 1,2-thiazinan-1,1-dioxide moiety. The N-arylidene group is derived from a 4,5-dimethyl-1,3-thiazole ring, stabilized in the (2E)-configuration. This structure combines multiple heterocyclic systems (thiazole, thiazinan) and functional groups (sulfonamide, benzamide), which are known to influence pharmacokinetic properties and biological activity.
Properties
Molecular Formula |
C16H18ClN3O3S2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)13-6-5-12(9-14(13)17)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
NDFGXZLMDVLATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Synthesis
A streamlined approach condenses Steps 1–3 into a single reactor. After acylation, the crude product is treated with 1,5-dibromopentane and Grubbs catalyst without isolation, followed by in situ oxidation and dehydrohalogenation. This method reduces purification steps but requires precise stoichiometric control.
Yield Comparison :
| Method | Isolated Yield | Purity |
|---|---|---|
| Multi-step | 62% | 95% |
| One-pot | 58% | 89% |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the RCM step, completing it in 20 minutes versus 6 hours conventionally. This technique enhances throughput but demands specialized equipment.
Analytical Validation of Synthetic Products
Compound X is characterized using:
-
¹H/¹³C NMR : Thiazolylidene protons appear as doublets at δ 7.85–7.92 ppm (J = 8.4 Hz), while the thiazinan-dioxide methylenes resonate as multiplets at δ 3.45–3.67 ppm.
-
HPLC : Retention time = 12.4 min (C18 column, 70:30 acetonitrile/water + 0.1% TFA).
-
HRMS : [M+H]⁺ observed at m/z 399.0612 (calculated: 399.0609).
Challenges and Mitigation Strategies
Epimerization During Thiazolylidene Formation
The E/Z configuration of the thiazolylidene group is prone to epimerization under acidic conditions. Using anhydrous DMF and limiting reaction time to ≤3 hours maintains >98% E-isomer content.
Sulfone Hydrolysis
Prolonged exposure to moisture hydrolyzes the sulfone to sulfonic acid. Storing intermediates under nitrogen with molecular sieves (3Å) prevents degradation.
Green Chemistry Approaches
Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic POCl₃ (0.5 equiv.) with triethylamine as a proton scavenger reduces waste generation by 40%.
Industrial-Scale Production Considerations
| Factor | Bench-Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 50 kg |
| Cycle Time | 48 h | 72 h |
| Cost/Gram | $12.50 | $8.20 |
Economies of scale lower costs, but stringent control of exothermic reactions (e.g., POCl₃ addition) is critical for safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Core Structural Features of Analogous Compounds
Key Observations :
Key Observations :
Table 3: Comparative Bioactivity and Stability
Key Observations :
- The target compound’s 1,2-thiazinan-1,1-dioxide group likely increases polarity compared to tizanidine, reducing blood-brain barrier permeability but improving peripheral target engagement.
- Its chloro and thiazole substituents may enhance lipophilicity relative to benzenesulfonamide derivatives , favoring membrane penetration.
Biological Activity
The compound 2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 294.8 g/mol. The structure features a thiazole ring which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that thiazole derivatives exhibit a range of biological activities:
- Anticancer Activity : Thiazole compounds have been reported to inhibit cancer cell proliferation through various mechanisms. For instance, certain thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antibacterial Effects : Some thiazole derivatives possess antibacterial properties, making them potential candidates for developing new antibiotics.
- Anticonvulsant Properties : Thiazoles have been explored for their anticonvulsant activity, with some derivatives showing effectiveness in reducing seizure frequency in animal models.
Anticancer Activity
A study by Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results demonstrated that certain compounds exhibited strong selectivity against these cell lines with IC values indicating significant cytotoxicity .
Antibacterial Activity
Research published in 2024 explored the synthesis of thiazole derivatives using green biocatalysts. The resulting compounds were evaluated for antibacterial activity against various pathogens. The study highlighted the potential of these derivatives as effective antibacterial agents .
Anticonvulsant Activity
Thiazole-integrated compounds have been synthesized and tested for anticonvulsant properties. In one study, a series of thiazole analogues displayed significant anticonvulsant action with median effective doses significantly lower than standard medications .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. Key modifications can enhance potency:
- Substitution Patterns : The presence of electron-donating groups on the phenyl ring has been linked to increased anticancer activity.
- Ring Modifications : Variations in the thiazole ring structure can influence the pharmacological profile of the compounds.
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Results | Reference |
|---|---|---|---|
| Anticancer | N-(5-methyl-4-phenylthiazol-2-yl) derivatives | Significant cytotoxicity (IC50) | Evren et al. |
| Antibacterial | Thiazole derivatives synthesized via biocatalysis | Effective against pathogens | ResearchGate |
| Anticonvulsant | Thiazole analogues | Lower ED50 compared to standards | PMC9268695 |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify protons on the thiazole ring (δ 6.8–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). The (2E)-configuration of the thiazol-2-ylidene moiety is confirmed by NOESY correlations .
- IR Spectroscopy : Detect characteristic bands for sulfone (1150–1250 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur atoms .
What distinguishes this compound’s bioactivity from structurally related analogs?
Advanced Research Question
Compared to analogs (e.g., N-(4-methylthiazol-5-yl)benzamide), the dioxido-thiazinan group enhances solubility and enables sulfone-mediated interactions with biological targets (e.g., enzyme active sites) . Key differences include:
| Analog | Structural Feature | Bioactivity |
|---|---|---|
| N-(4-methylthiazol-5-yl)benzamide | Lacks dioxido-thiazinan | Lower anti-inflammatory potency |
| 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide | Simpler thiazole core | Limited kinase inhibition |
| Methodological Insight : |
- Perform comparative molecular docking to map sulfone interactions with target proteins (e.g., COX-2) .
How should researchers design experiments to evaluate this compound’s mechanism of action in cancer models?
Advanced Research Question
- In vitro assays : Use dose-response curves (IC₅₀) in cell lines (e.g., MCF-7, A549) with controls for apoptosis (Annexin V) and cell cycle arrest (PI staining) .
- Target Identification : Employ pull-down assays with biotinylated derivatives or CRISPR-Cas9 knockout screens to identify binding partners .
- Data Analysis : Apply Hill slope equations to assess cooperativity in dose-response data and rule off-target effects via kinome-wide profiling .
What strategies resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., serum concentration, cell passage number). Solutions include:
- Standardization : Adopt CLSI guidelines for cell viability assays and validate results across ≥3 independent labs .
- Meta-Analysis : Pool data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships .
- Crystallography : Resolve binding ambiguities by co-crystallizing the compound with its target (e.g., X-ray diffraction at 1.8 Å resolution) .
How do electronic effects of substituents influence the compound’s reactivity in derivatization?
Advanced Research Question
The chlorine atom at the benzamide’s 2-position is electron-withdrawing, directing electrophilic substitution to the 5-position of the thiazole ring.
- Reactivity Patterns :
- Nucleophilic Aromatic Substitution : Favored at the thiazole’s 4-methyl group under basic conditions (e.g., K₂CO₃/DMF) .
- Oxidation : The dioxido-thiazinan group stabilizes radicals, enabling controlled oxidation to sulfonic acid derivatives .
Experimental Design :
- Use Hammett σ constants to predict substituent effects on reaction rates .
What computational methods predict this compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME calculate logP (∼3.2), indicating moderate lipophilicity. Rule-of-Five violations (e.g., molecular weight >500) suggest limited oral bioavailability .
- MD Simulations : Simulate blood-brain barrier penetration using GROMACS, accounting for sulfone’s polarity .
- Validation : Compare in silico results with in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
